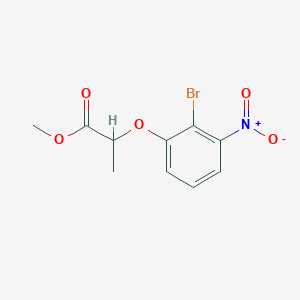

Methyl 2-(2-bromo-3-nitrophenoxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-bromo-3-nitrophenoxy)propanoate: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom and a nitro group attached to a phenoxy ring, which is further connected to a propanoate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromo-3-nitrophenoxy)propanoate typically involves the esterification of 2-(2-bromo-3-nitrophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The phenoxy ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of 2-(2-hydroxy-3-nitrophenoxy)propanoate or 2-(2-amino-3-nitrophenoxy)propanoate.

Reduction: Formation of Methyl 2-(2-amino-3-nitrophenoxy)propanoate.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(2-bromo-3-nitrophenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-3-nitrophenoxy)propanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom and nitro group are key functional groups that dictate the reactivity of the compound. The bromine atom can be displaced by nucleophiles, while the nitro group can undergo reduction or participate in electron-withdrawing interactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

- Methyl 2-bromo-3-(2-fluorophenyl)propanoate

- Methyl 2-bromo-2-methylpropanoate

- Methyl 2-bromo-3-(4-carbamoyl-2-nitrophenoxy)propanoate

Comparison: Methyl 2-(2-bromo-3-nitrophenoxy)propanoate is unique due to the presence of both bromine and nitro groups on the phenoxy ring. This combination of functional groups imparts distinct reactivity patterns compared to similar compounds that may only have one of these groups. For example, Methyl 2-bromo-3-(2-fluorophenyl)propanoate lacks the nitro group, which significantly alters its reactivity and potential applications. Similarly, Methyl 2-bromo-2-methylpropanoate does not have the aromatic ring, making its chemical behavior different from that of this compound.

Biological Activity

Methyl 2-(2-bromo-3-nitrophenoxy)propanoate is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its bromine and nitro substituents on the phenoxy group, which may influence its biological properties. The synthesis of this compound typically involves reactions that introduce these functional groups onto a propanoate backbone, often employing methods such as nucleophilic substitution or coupling reactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing a range of potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of similar compounds exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting potential anticancer properties .

- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activity against various pathogens. The presence of bromine and nitro groups can enhance the interaction with microbial targets, leading to effective inhibition of growth .

Anticancer Studies

Recent studies have assessed the cytotoxicity of this compound and similar compounds against different cancer cell lines. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 6.19 ± 0.50 | |

| Similar Compound A | MCF-7 | 5.10 ± 0.40 | |

| Similar Compound B | HCT116 | 22.08 | |

| Doxorubicin | HepG2 | 9.18 ± 0.60 |

These results indicate that this compound may exhibit comparable or superior anticancer activity relative to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented in various studies:

- Fungicidal and Insecticidal Activities : Compounds featuring similar bromo and nitro substitutions have been reported to possess significant fungicidal and insecticidal properties, indicating their potential utility in agricultural applications .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Cell Cycle Inhibition : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Protein Interaction : The ability to bind to human serum albumin (HSA) has been highlighted as a critical factor influencing the pharmacokinetics and therapeutic efficacy of these compounds .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the nitro group may facilitate ROS production, contributing to cytotoxic effects in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, coupled with increased apoptosis markers such as caspase activation .

- In Vivo Efficacy : Preliminary animal studies have indicated promising results in tumor reduction when administered alongside conventional therapies, suggesting a synergistic effect .

Properties

Molecular Formula |

C10H10BrNO5 |

|---|---|

Molecular Weight |

304.09 g/mol |

IUPAC Name |

methyl 2-(2-bromo-3-nitrophenoxy)propanoate |

InChI |

InChI=1S/C10H10BrNO5/c1-6(10(13)16-2)17-8-5-3-4-7(9(8)11)12(14)15/h3-6H,1-2H3 |

InChI Key |

PECWXAHIVYFMNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC(=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.